molecular formula C10H9NO2 B8558524 Methyl 5-(prop-1-yn-1-yl)picolinate

Methyl 5-(prop-1-yn-1-yl)picolinate

Cat. No.: B8558524
M. Wt: 175.18 g/mol
InChI Key: AFHTVHWTYABTTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(prop-1-yn-1-yl)picolinate is a valuable chemical intermediate in scientific research and development, particularly in the fields of medicinal chemistry and radiopharmaceuticals. Its molecular structure incorporates a picolinate ester core and a terminal alkyne (prop-1-yn-1-yl) functional group. The terminal alkyne is a key feature that enables this compound to be used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a foundational "click chemistry" reaction. This reaction is widely employed to rapidly and efficiently conjugate molecules, such as chelators and biomolecules, under mild conditions . For instance, propargyl-functionalized chelators similar in concept to this compound have been developed for the mild-condition radiolabeling of sensitive biomolecules with radionuclides like Actinium-225 for targeted alpha therapy, a promising approach in cancer treatment . As a picolinate derivative, it also serves as a potential precursor or synthon in the synthesis of more complex ligands and pharmaceutical compounds. This compound is provided for Research Use Only. It is strictly intended for laboratory research purposes and is not approved for human, veterinary, or household use. All information presented is for informational purposes only. Researchers should handle this material with appropriate precautions and in accordance with all applicable local and national safety regulations.

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

methyl 5-prop-1-ynylpyridine-2-carboxylate

InChI

InChI=1S/C10H9NO2/c1-3-4-8-5-6-9(11-7-8)10(12)13-2/h5-7H,1-2H3

InChI Key

AFHTVHWTYABTTG-UHFFFAOYSA-N

Canonical SMILES

CC#CC1=CN=C(C=C1)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs include methyl picolinate, methyl 5-(trifluoromethyl)picolinate, and methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate. These compounds differ in their 5-position substituents, leading to variations in reactivity, stability, and applications.

Structural and Functional Comparison

Compound Name CAS Number Substituent Molecular Formula Molecular Weight Key Properties
Methyl picolinate 2459-07-6 H (unsubstituted) C₇H₇NO₂ 137.14 - Skin/eye irritant; respiratory toxicity
- Reactive with strong acids/bases
Methyl 5-(trifluoromethyl)picolinate 124236-37-9 CF₃ C₈H₆F₃NO₂ 205.13 - High lipophilicity (CF₃ group)
- Expensive (e.g., $240/1 g)
- Potential fluorinated intermediate
Methyl 5-(dioxaborolan-2-yl)picolinate 957065-99-5 B-containing dioxaborane C₁₃H₁₈BNO₄ 263.10 - Boronates enable Suzuki-Miyaura couplings
- Stable under inert conditions
Methyl 5-(prop-1-yn-1-yl)picolinate Not available† Propynyl C₁₀H₉NO₂ 175.19‡ - Alkyne group supports click chemistry
- Expected reactivity with azides or metal catalysts

‡Calculated based on formula.

Reactivity and Stability

  • Methyl picolinate : Highly reactive with oxidizers, acids, and bases due to the unsubstituted pyridine ring and ester group. Requires strict handling protocols .
  • Trifluoromethyl derivative : The electron-withdrawing CF₃ group enhances stability against nucleophilic attack but may reduce solubility in polar solvents .
  • Boronate ester : Air- and moisture-sensitive due to the boron center; requires anhydrous conditions for storage and reactions .
  • Propynyl analog : The terminal alkyne is prone to oxidative dimerization but is highly reactive in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Q & A

Q. Software Tools :

  • Mercury CSD : Visualize crystal packing and intermolecular interactions .
  • SHELXPRO : Interface for macromolecular refinement if applicable .

Advanced: How to resolve contradictions in spectroscopic or crystallographic data?

Answer:
Methodology :

Systematic Review : Use PICOT framework (Population, Intervention, Comparison, Outcome, Time) to identify literature gaps .

Validation Experiments :

  • Repeat synthesis under controlled conditions.
  • Cross-validate NMR/XRD data with computational models (e.g., DFT for predicted spectra).

Statistical Analysis : Apply R-factors in SHELXL to assess refinement reliability (target: R1 < 0.05) .

Case Example : Discrepancies in pyridine ring torsion angles may arise from solvent effects. Re-crystallize in alternative solvents (e.g., DMSO vs. ethanol) and compare XRD results .

Advanced: How to design experiments assessing reactivity under varying conditions?

Answer:
Experimental Design :

  • Variables : pH (acidic/basic), temperature (25–100°C), and light exposure.
  • Control Groups : Use inert atmospheres (N2/Ar) to isolate oxidative pathways .
  • Analytical Tools :
    • TGA/DSC : Monitor thermal decomposition (onset ~103°C) .
    • GC-MS : Identify volatile byproducts (e.g., CO, NOx) .

Table 3 : Reactivity Study Parameters

ConditionTest RangeAnalytical Method
pH 2–12H2SO4/NaOHHPLC-MS
Temperature25–100°CTGA
Light ExposureUV (254 nm)NMR

Advanced: What computational strategies predict bioactivity or SAR?

Answer:
In Silico Workflow :

Molecular Docking : Use AutoDock Vina to screen against targets (e.g., TNF-α) .

QSAR Modeling : Correlate substituent effects (e.g., propynyl group) with bioactivity using descriptors like logP and H-bond donors.

MD Simulations : Assess binding stability over 100 ns trajectories (GROMACS/AMBER) .

Validation : Compare predictions with in vitro assays (e.g., IC50 values for enzyme inhibition) .

Advanced: How to optimize crystallization for challenging derivatives?

Answer:
Strategies :

  • Solvent Screening : Test polar (ethanol) vs. non-polar (hexane) solvents for crystal growth.
  • Additives : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize lattice structures.
  • SHELXD : Employ dual-space methods for phase problem resolution in poorly diffracting crystals .

Case Study : For hygroscopic derivatives, use oil immersion techniques during XRD data collection .

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